2,3,4-Trichloropyridine

Übersicht

Beschreibung

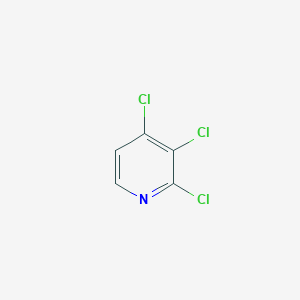

2,3,4-Trichloropyridine is a chemical compound with the molecular formula C5H2Cl3N . It has a molecular weight of 182.43 g/mol . It is also known by other names such as trichloropyridine .

Molecular Structure Analysis

The molecular structure of 2,3,4-Trichloropyridine consists of a pyridine ring with three chlorine atoms attached at the 2nd, 3rd, and 4th positions . The InChI code for this compound is 1S/C5H2Cl3N/c6-3-1-2-9-5(8)4(3)7/h1-2H .

Chemical Reactions Analysis

While specific chemical reactions involving 2,3,4-Trichloropyridine are not available, pyridine derivatives are known to undergo various chemical reactions. For instance, they can undergo oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .

Physical And Chemical Properties Analysis

2,3,4-Trichloropyridine has a molecular weight of 182.43 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 180.925282 g/mol . It has a topological polar surface area of 12.9 Ų . The complexity of the molecule is 98.2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

- Synthesis of Trichloropyridine Derivatives: 2,3,5-Trichloropyridine, a close variant of 2,3,4-Trichloropyridine, is a valuable intermediate in producing herbicidally effective compounds. Its synthesis involves the reaction of pentachloropyridine with zinc powder in an alkaline medium at 75°C, achieving a purity of up to 97% (Yang Xiang-yu, 2004).

Biological and Pharmaceutical Properties

- Biological and Pharmaceutical Uses: Derivatives of trichloropyridine, such as 2,4,6-Triarylpyridines, exhibit a broad spectrum of biological and pharmaceutical properties including anticonvulsant, anesthetic, anti-malarial, vasodilator, and anti-epileptic characteristics. They are also used in agrochemicals like pesticides, fungicides, and herbicides (B. Maleki, 2015).

Chemical Properties and Reactions

- Difunctionalization of Pyridines: The regioselective 3,4-difunctionalization of 3-chloropyridines, which includes compounds similar to 2,3,4-Trichloropyridine, has been achieved. This process allows the creation of various 2,3,4-trisubstituted pyridines, useful in synthesizing key intermediates like (±)-paroxetine (Benjamin Heinz et al., 2021).

Applications in Herbicide Development

- Herbicide Intermediates: Compounds such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, derived from similar trichloropyridines, are key intermediates in the synthesis of efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010).

Potential in Cancer Therapy

- Photodynamic Cancer Therapy: Some trichloropyridine derivatives are structurally related to symmetrical triarylpyrylium salt photosensitizers, recommended for photodynamic cell-specific cancer therapy (B. Maleki, 2015).

Application in Gas-Phase Thermochemistry

- Gas-Phase Thermochemistry Studies: The gas-phase standard molar enthalpy of formation of 2,3,5-trichloropyridine, closely related to 2,3,4-Trichloropyridine, has been studied, providing insights into the energetic properties of chloropyridines (J. Gomes et al., 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

Trichloropyridine derivatives are known to interact with various biological targets, depending on their specific structures and functional groups .

Mode of Action

For instance, 2,3,5-trichloropyridine has been used in a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids, leading to the formation of 3,5-dichloro-2-arylpyridines .

Biochemical Pathways

For example, a study on the biological activity of pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to trichloropyridines, showed that these compounds can interfere with the WNT signaling pathway .

Pharmacokinetics

It’s known that the compound is a solid or liquid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Trichloropyridines and their derivatives have been studied for their potential biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Action Environment

It’s known that the compound is stable under normal storage conditions .

Eigenschaften

IUPAC Name |

2,3,4-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHZXXPDUOVTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600627 | |

| Record name | 2,3,4-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trichloropyridine | |

CAS RN |

55934-02-6 | |

| Record name | 2,3,4-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B1368056.png)

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)